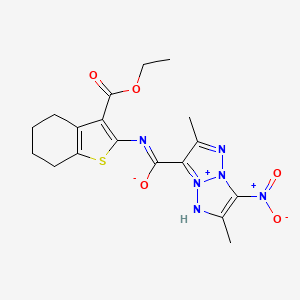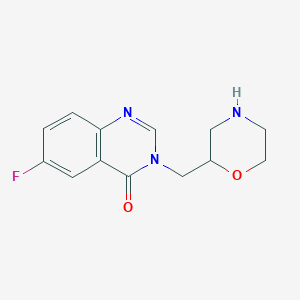![molecular formula C19H27N5O B6089154 N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide, also known as AZD-8931, is a small molecule inhibitor that has been developed as a potential treatment for cancer. The compound is currently in preclinical development, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to the scientific community.
Mechanism of Action
The mechanism of action of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide involves the inhibition of a protein called c-Met, which is overexpressed in many types of cancer. By inhibiting c-Met, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide can block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide has also been shown to have effects on other physiological processes. For example, the compound has been shown to inhibit the growth of certain bacteria, and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide is that it has shown promise in preclinical studies as a treatment for a variety of different types of cancer. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research on N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide. One area of interest is in the development of combination therapies that include N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide, as the compound has been shown to sensitize cancer cells to other treatments. Another area of interest is in the development of biomarkers that can be used to identify patients who are most likely to benefit from treatment with N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide. Finally, further research is needed to determine the safety and efficacy of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide in clinical trials.
Synthesis Methods
The synthesis of N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide involves a series of chemical reactions that begin with the reaction of 2-isopropyl-1H-imidazole with propionyl chloride to form 3-(2-isopropyl-1H-imidazol-1-yl)propionic acid. This acid is then reacted with 6-aminonicotinamide and pyrrolidine to form N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide.
Scientific Research Applications
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide has been shown to have potential as a treatment for cancer, particularly in the treatment of solid tumors. Studies have shown that the compound can inhibit the growth of cancer cells in vitro and in vivo, and can also sensitize cancer cells to other treatments such as radiation therapy and chemotherapy.
properties
IUPAC Name |
N-[3-(2-propan-2-ylimidazol-1-yl)propyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-15(2)18-20-9-13-24(18)12-5-8-21-19(25)16-6-7-17(22-14-16)23-10-3-4-11-23/h6-7,9,13-15H,3-5,8,10-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGDPJXRDMJBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6089071.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6089091.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)


![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6089142.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclobutanecarboxamide](/img/structure/B6089166.png)